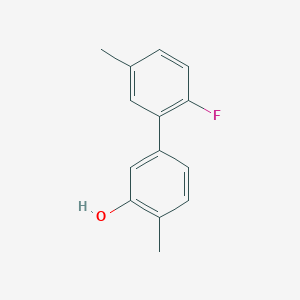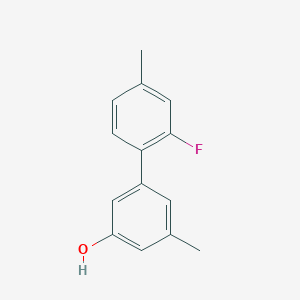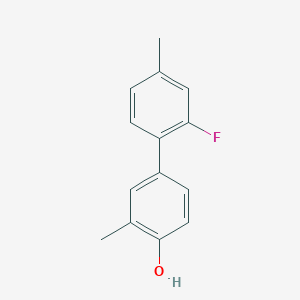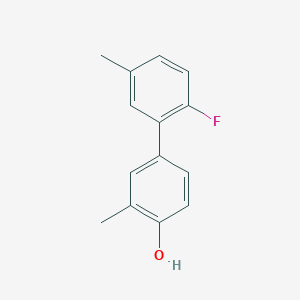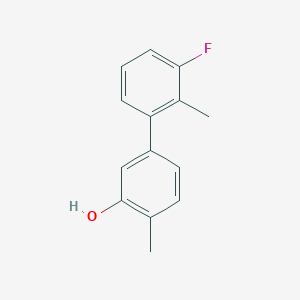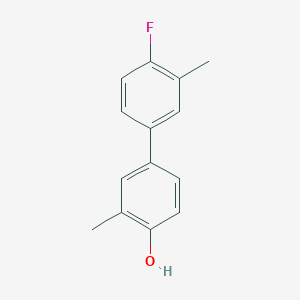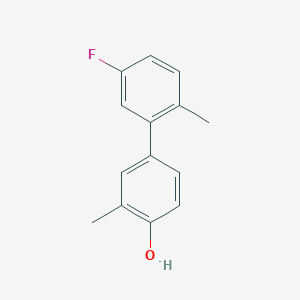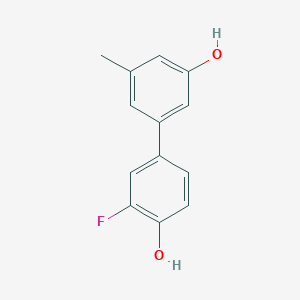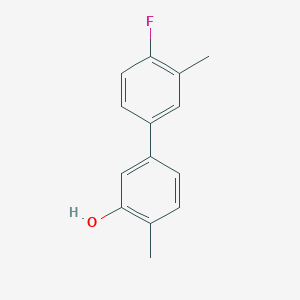
5-(4-Fluoro-3-methylphenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluoro-3-methylphenyl)-2-methylphenol, 95%, is a fluorinated aromatic compound with a wide range of applications in the field of scientific research. It is a highly stable compound with a low melting point, making it an ideal choice for both laboratory and industrial applications. This compound has been studied extensively in the past few decades, and its potential applications in scientific research are vast.
Scientific Research Applications
5-(4-Fluoro-3-methylphenyl)-2-methylphenol, 95%, has a wide range of applications in the field of scientific research. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of fluorescent probes and imaging agents. Furthermore, it is used in the synthesis of organic semiconductors and in the study of molecular interactions.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-3-methylphenyl)-2-methylphenol, 95%, is not fully understood. However, it is believed to act as an electron-donating group, allowing for the formation of new carbon-carbon bonds. It is also believed to be involved in the formation of hydrogen bonds and other interactions between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-3-methylphenyl)-2-methylphenol, 95%, are not fully understood. However, it has been shown to have antimicrobial activity against a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
5-(4-Fluoro-3-methylphenyl)-2-methylphenol, 95%, has several advantages for laboratory experiments. It is relatively easy to synthesize and has a low melting point, making it ideal for use in a wide range of laboratory experiments. Furthermore, its antimicrobial and anti-inflammatory properties make it a useful reagent for various types of experiments. However, it is important to note that this compound is toxic and should be handled with care.
Future Directions
There are several potential future directions for 5-(4-Fluoro-3-methylphenyl)-2-methylphenol, 95%. One potential direction is the development of new synthetic methods for its synthesis. Additionally, further research could be done on its antimicrobial and anti-inflammatory properties, as well as its potential applications in the field of organic semiconductors. Finally, further research could be done to explore its potential as a fluorescent probe or imaging agent.
Synthesis Methods
5-(4-Fluoro-3-methylphenyl)-2-methylphenol, 95%, is synthesized from 3-methyl-4-fluorophenol and 2-methylphenol. The reaction is carried out in the presence of a strong base, such as potassium hydroxide, and the resulting product is purified by recrystallization. The process is relatively simple and can be completed in a short amount of time.
properties
IUPAC Name |
5-(4-fluoro-3-methylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-9-3-4-12(8-14(9)16)11-5-6-13(15)10(2)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVGHQIEQKFQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683749 |
Source


|
| Record name | 4'-Fluoro-3',4-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-55-6 |
Source


|
| Record name | 4'-Fluoro-3',4-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





